molecular formula C19H24N2O2S B2598579 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954023-00-8

2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2598579
CAS RN: 954023-00-8
M. Wt: 344.47
InChI Key: KNKGHEIGRXMTJP-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A series of benzamide derivatives, including those structurally related to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds demonstrated favorable pharmacological profiles for improving gastrointestinal motility. This research underscores the potential of such compounds in treating gastrointestinal disorders, although challenges such as low oral bioavailability due to poor intestinal absorption rates were noted (Sonda et al., 2003).

Anti-Inflammatory and Analgesic Agents

Compounds structurally related to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These activities were attributed to their ability to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), highlighting their potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Selective Serotonin 4 Receptor Agonists

Further studies on benzamide derivatives, closely related to the initial compound, have identified compounds with enhanced selectivity for the serotonin 4 (5-HT4) receptor. These derivatives were found to accelerate gastric emptying and increase the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects due to minimized binding affinity for 5-HT3- and dopamine D2 receptors. This research indicates the therapeutic potential of these compounds in treating disorders of both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Antibacterial and Antifungal Activities

Certain thiophene-3-carboxamide derivatives, which share structural features with 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, have demonstrated antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Vasu et al., 2005).

Radioiodinated Ligands for Serotonin Receptors

Research into radioiodinated ligands structurally similar to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has provided promising tracers for γ-emission tomography, specifically targeting serotonin-5HT2 receptors. These studies are crucial for advancing our understanding of receptor distribution and function in the brain (Mertens et al., 1994).

properties

IUPAC Name

2-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-23-18-7-3-2-6-17(18)19(22)20-13-15-8-10-21(11-9-15)14-16-5-4-12-24-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKGHEIGRXMTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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